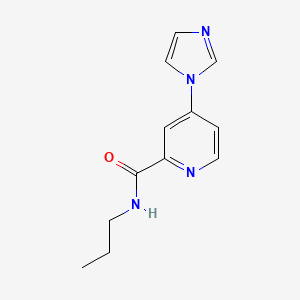

4-(1H-imidazol-1-yl)-N-propylpicolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

Imidazole ring is a planar five-membered ring, which includes two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and makes it a versatile moiety in chemical reactions .Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions, thanks to the presence of the nitrogen atoms in the ring. They can act as both nucleophiles and electrophiles, depending on the reaction conditions .Physical And Chemical Properties Analysis

Imidazole compounds are generally soluble in water and other polar solvents due to the presence of nitrogen atoms and the polarity they introduce . The specific physical and chemical properties of “4-(1H-imidazol-1-yl)-N-propylpicolinamide” are not available in the literature I have access to.Scientific Research Applications

Antifungal Applications

Imidazole-containing compounds have been shown to be strongly effective against Aspergillus fumigatus , the causative agent for the disease pulmonary aspergillosis . This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could potentially be used in the development of antifungal medications.

Anti-inflammatory Applications

In autoimmune diseases, similar compounds have been found to suppress the production of inflammatory cytokines and reduce disease severity in animal models of rheumatoid arthritis and multiple sclerosis. This indicates a potential application of “4-(1H-imidazol-1-yl)-N-propylpicolinamide” in the treatment of autoimmune diseases.

Treatment of Inflammatory Bowel Disease

The same compound has also been studied for its potential in treating inflammatory bowel disease. This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could be used in the development of new treatments for this condition.

Treatment of Graft-Versus-Host Disease

Graft-versus-host disease is a severe complication of allogeneic tissue transplantation. The compound has been studied for its potential in treating this condition.

Antioxidant Applications

Compounds similar to “4-(1H-imidazol-1-yl)-N-propylpicolinamide” have been used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones with antioxidant activities . This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could potentially be used in the development of antioxidant medications.

Antileishmanial Applications

Leishmaniasis is a disease caused by parasites of the Leishmania type. Compounds similar to “4-(1H-imidazol-1-yl)-N-propylpicolinamide” have been used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones with antileishmanial activities . This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could potentially be used in the development of antileishmanial medications.

Mechanism of Action

Target of Action

For instance, some imidazole derivatives show antibacterial activity against organisms like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .

Mode of Action

For example, some imidazole derivatives bind to the heme center of enzymes, inhibiting their function .

Biochemical Pathways

Imidazole-containing compounds are known to influence a broad range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 4-(1H-imidazol-1-yl)-N-propylpicolinamide.

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)-N-propylpicolinamide. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.

Safety and Hazards

properties

IUPAC Name |

4-imidazol-1-yl-N-propylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-4-15-12(17)11-8-10(3-5-14-11)16-7-6-13-9-16/h3,5-9H,2,4H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXDJOPVXONSTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC=CC(=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)-N-propylpicolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

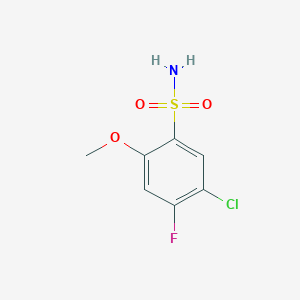

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

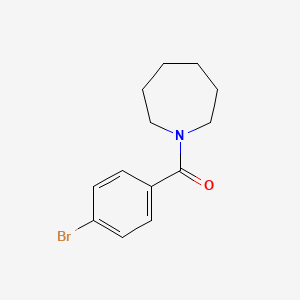

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)

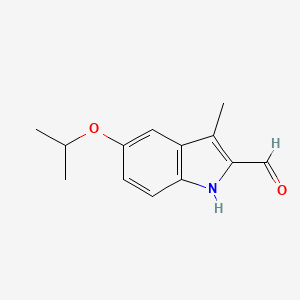

![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)

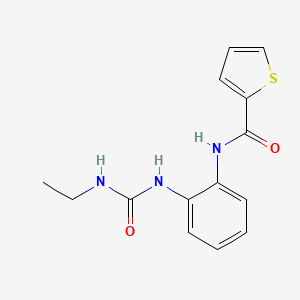

![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)

![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)